Prevention of Biochemical Cholestasis vs. MCT Vehicle
In a preterm Yorkshire piglet model of IFALD, Orziloben treatment prevented biochemical cholestasis relative to medium-chain triglyceride (MCT) vehicle control at day 15. Direct bilirubin was significantly lower in Orziloben-treated animals compared to MCT controls [1].
| Evidence Dimension | Prevention of biochemical cholestasis (direct bilirubin) |
|---|---|
| Target Compound Data | Direct bilirubin: <0.2 mg/dL; Total bilirubin: 0.4 mg/dL; GGT: 30 U/L |
| Comparator Or Baseline | MCT vehicle control: Direct bilirubin: 1.9 mg/dL; Total bilirubin: 2.7 mg/dL; GGT: 172 U/L |
| Quantified Difference | Direct bilirubin: 1.9 vs. <0.2 mg/dL (P=0.01); Total bilirubin: 2.7 vs. 0.4 mg/dL (P=0.02); GGT: 172 vs. 30 U/L (P=0.01) |
| Conditions | Preterm Yorkshire piglet model; 14-day parenteral nutrition via implanted central venous catheters; daily orogastric gavage of Orziloben or MCT vehicle |
Why This Matters
Demonstrates Orziloben's ability to prevent cholestatic liver injury in a translationally relevant large-animal model, a key differentiating feature for IFALD applications where cholestasis is a primary pathological driver.
- [1] Fligor SC, Hirsch T, Tsikis S, et al. A medium chain fatty acid analogue prevents intestinal failure-associated liver disease in preterm Yorkshire piglets. Gastroenterology. 2023;165(3):733-745.e9. View Source
